
2,6-Dimethylhepta-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylhepta-2,5-dien-1-ol, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a dialkenyl ketone that features two double bonds and a hydroxyl group. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,6-Dimethylhepta-2,5-dien-1-ol involves the reaction of isobutene with carbon tetrachloride in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is then further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. The final step involves treating this intermediate with ethanolic potassium hydroxide to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization from ethanol are common practices .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylhepta-2,5-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substituting the hydroxyl group.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, saturated alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Dimethylhepta-2,5-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Mécanisme D'action
The mechanism by which 2,6-Dimethylhepta-2,5-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s double bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Heptadien-4-one, 2,6-dimethyl-
- Diisobutenyl ketone
- Diisopropylidene acetone
- sym-Diisopropylidene acetone
Uniqueness
Compared to similar compounds, 2,6-Dimethylhepta-2,5-dien-1-ol is unique due to its specific structural features, such as the presence of two double bonds and a hydroxyl group, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
43160-59-4 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2,6-dimethylhepta-2,5-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5-6,10H,4,7H2,1-3H3 |
Clé InChI |
RTAAHZJTBDXDOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC=C(C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)

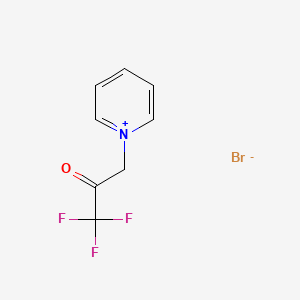
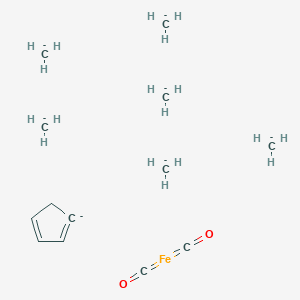
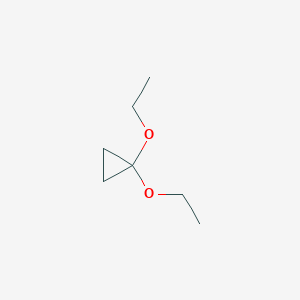
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
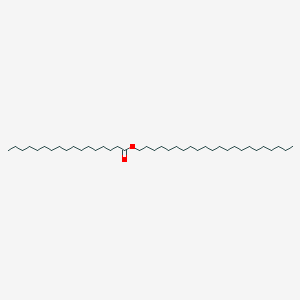
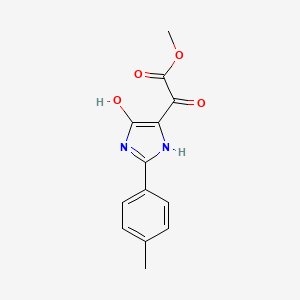
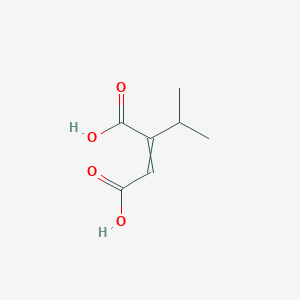
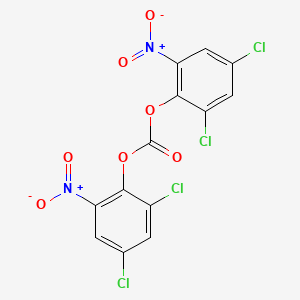
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)

